N-[(4-carbamimidoylphenyl)methyl]-2-chloro-3-phenylbenzamide
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Overview
Description
Amidine compound 2 is a member of the amidine family, which are organic compounds characterized by the presence of the functional group RC(=NR)NR2. Amidines are known for their unique chemical properties and reactivity, making them valuable in various fields such as organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amidine compound 2 can be synthesized through several methods. One common route involves the nucleophilic addition of amines to nitriles. This reaction typically proceeds smoothly at elevated temperatures (e.g., 100°C) in the presence of catalysts such as copper chloride (CuCl) and bases like cesium carbonate (Cs2CO3) under an oxygen atmosphere . Another method involves the Pinner reaction, where nitriles react with alcohols in the presence of acid to form iminoethers, which are then treated with ammonia to yield amidines .
Industrial Production Methods
Industrial production of amidine compound 2 often employs scalable and efficient synthetic routes. For example, the copper-catalyzed nucleophilic addition method mentioned above can be adapted for large-scale production. Additionally, microwave-assisted synthesis has been explored for the rapid and high-yield production of amidines .
Chemical Reactions Analysis
Types of Reactions
Amidine compound 2 undergoes various chemical reactions, including:
Oxidation: Amidines can be oxidized to form amidoximes.
Reduction: Amidines can be reduced to form amines.
Substitution: Amidines can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include amidoximes, amines, and various substituted amidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Amidine compound 2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of amidine compound 2 involves its interaction with specific molecular targets. For example, it can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can inhibit enzyme activity or disrupt biological pathways, leading to its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Amidine compound 2 can be compared with other similar compounds, such as:
Formamidine: The simplest amidine, known for its basicity and use in organic synthesis.
Benzamidine: Commonly used as a protease inhibitor in biochemical research.
Pentamidine: An antimicrobial agent used in the treatment of certain infections.
Amidine compound 2 is unique due to its specific structural features and reactivity, which make it suitable for a wide range of applications in different fields .
Properties
Molecular Formula |
C21H18ClN3O |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-[(4-carbamimidoylphenyl)methyl]-2-chloro-3-phenylbenzamide |
InChI |
InChI=1S/C21H18ClN3O/c22-19-17(15-5-2-1-3-6-15)7-4-8-18(19)21(26)25-13-14-9-11-16(12-10-14)20(23)24/h1-12H,13H2,(H3,23,24)(H,25,26) |
InChI Key |
HZBJZCWAIZICKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)NCC3=CC=C(C=C3)C(=N)N)Cl |
Origin of Product |
United States |
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